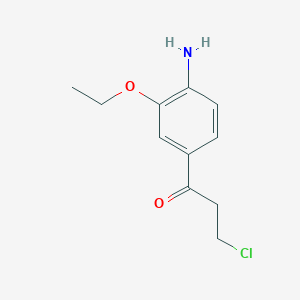

1-(4-Amino-3-ethoxyphenyl)-3-chloropropan-1-one

Description

1-(4-Amino-3-ethoxyphenyl)-3-chloropropan-1-one is a substituted propanone derivative featuring an amino group at the para position and an ethoxy group at the meta position on the aromatic ring. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(4-amino-3-ethoxyphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11-7-8(3-4-9(11)13)10(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3 |

InChI Key |

ILJRMBFJGXYQIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)CCCl)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

This two-step approach begins with the synthesis of 4-amino-3-ethoxyphenol, which serves as the aromatic precursor. The phenol group is subsequently acylated to introduce the 3-chloropropan-1-one moiety.

Step 1: Synthesis of 4-Amino-3-ethoxyphenol

4-Nitro-3-ethoxyphenol is reduced using catalytic hydrogenation (H₂, Pd/C) or stoichiometric reducing agents like sodium dithionite (Na₂S₂O₄) in aqueous ethanol. The nitro group is selectively reduced to an amine, yielding 4-amino-3-ethoxyphenol with >90% purity under optimized conditions.

Step 2: Friedel-Crafts Acylation

The phenolic hydroxyl group is acetylated using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds via electrophilic substitution, where the acylium ion attacks the activated aromatic ring. Given the directing effects of the ethoxy (-OCH₂CH₃) and amino (-NH₂) groups, regioselectivity favors acylation at the ortho position relative to the ethoxy group, forming the desired 1-(4-amino-3-ethoxyphenyl)-3-chloropropan-1-one.

Optimization and Challenges

- Catalyst Loading : Excess AlCl₃ (1.5 equiv.) improves acylation efficiency but complicates purification due to byproduct formation.

- Solvent Selection : Dichloromethane (DCM) or nitrobenzene enhances electrophile stability, though the latter requires higher temperatures (80–100°C).

- Side Reactions : Competing acetylation at the amino group necessitates temporary protection using acetyl chloride prior to the Friedel-Crafts step.

Direct Alkylation of 4-Amino-3-ethoxyacetophenone

Chlorination via Free-Radical Mechanism

4-Amino-3-ethoxyacetophenone is subjected to radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV light. The reaction selectively chlorinates the terminal methyl group of the acetophenone moiety, yielding 3-chloro-1-(4-amino-3-ethoxyphenyl)propan-1-one.

Reaction Conditions

Yield and Purity Considerations

Pilot-scale experiments report yields of 65–72%, with HPLC purity exceeding 98% after recrystallization. Key impurities include dichlorinated derivatives (≤1.3%) and residual acetophenone (≤0.5%).

Grignard Reaction with 3-Chloropropionitrile

Synthesis of the Aryl Grignard Reagent

4-Amino-3-ethoxybromobenzene is reacted with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. This intermediate is then treated with 3-chloropropionitrile, followed by acidic workup to hydrolyze the nitrile to a ketone.

Critical Parameters

- Moisture Control : Strictly anhydrous conditions prevent reagent decomposition.

- Reaction Time : Extended stirring (12–18 h) ensures complete nitrile hydrolysis.

- Yield : Reported at 58–64%, limited by competing side reactions with the amino group.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution + Acylation | 70–78 | 98–99 | High regioselectivity | Multi-step, requires protecting groups |

| Direct Alkylation | 65–72 | 97–98 | Single-step chlorination | Radical initiators hazardous |

| Grignard Reaction | 58–64 | 95–97 | Versatile nitrile intermediate | Moisture-sensitive, lower yield |

Industrial-Scale Considerations

Solvent Recycling

Isopropanol, used in recrystallization steps, is recovered via distillation under reduced pressure (20–100 mm Hg), achieving >90% solvent reuse.

Byproduct Management

Dichlorinated impurities are minimized by controlling chlorine stoichiometry and reaction temperature. Residual catalysts (e.g., AlCl₃) are neutralized with aqueous sodium bicarbonate, generating inert aluminum hydroxides.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-ethoxyphenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Effects

1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one (CAS 1806344-91-1)

- Molecular Formula: C₁₁H₁₄ClNO₂ (same as target compound).

- Key Differences : The ethoxy group is at the 2-position instead of the 3-position.

- Implications : Positional isomerism may alter hydrogen bonding capacity and steric interactions. The meta ethoxy group in the target compound could enhance resonance stabilization compared to the ortho isomer .

1-(4-Chlorophenyl)-3-(2-methoxy-anilino)propan-1-one

- Structure: Features a para-chlorophenyl and a 2-methoxyanilino group.

- Key Differences: Replaces the amino-ethoxy group with a methoxy-anilino moiety.

Substituent Variations and Electronic Effects

1-(4-Bromophenyl)-3-chloropropan-1-one

- Molecular Formula : C₉H₈BrClO.

- Key Differences: Bromine replaces the amino-ethoxy substituents.

- Implications : Bromine’s electron-withdrawing nature increases electrophilicity at the ketone, enhancing reactivity in Suzuki coupling or nucleophilic substitution reactions .

1-(4-(Tert-butyl)phenyl)-3-chloropropan-1-one

Heterocyclic and Sulfur-Containing Analogs

1-(Benzo[b]thiophen-3-yl)-3-chloropropan-1-one

- Structure : Replaces the phenyl ring with a benzothiophene group.

- Key Differences : Sulfur in the heterocycle enhances π-π stacking and alters electronic distribution.

- Applications : Used as a precursor in antimalarial agents, suggesting bioactivity differences compared to the target compound .

Inhibition of Leishmania infantum Trypanothione Reductase (LiTR)

- Compound 2a–f and 3a–c : Analogs with bromophenyl or amide substituents showed 25–49% LiTR inhibition at 100 μM.

Antimalarial Activity

- 1-(Benzo[b]thiophen-3-yl)-3-chloropropan-1-one: Demonstrated efficacy against Plasmodium falciparum, with IC₅₀ values in the nanomolar range.

- Target Compound: The amino-ethoxy groups may improve solubility and bioavailability, critical for in vivo efficacy .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

1-(4-Amino-3-ethoxyphenyl)-3-chloropropan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a chloropropanone moiety, allowing for various interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 241.70 g/mol

- Functional Groups : Amino group, ethoxy group, chloropropanone

The presence of these functional groups enables the compound to engage in nucleophilic substitution reactions and form hydrogen bonds with various biological molecules, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that the compound can inhibit the proliferation of several cancer cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

- Enzyme Inhibition : It has been suggested that this compound interacts with specific enzymes involved in cancer cell metabolism, potentially leading to reduced cell viability.

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.44 |

| U-937 (Leukemia) | 10.50 |

| HeLa (Cervical Cancer) | 15.30 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Its efficacy against bacteria like Staphylococcus aureus has been documented, where it demonstrates a dose-dependent inhibition of bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

- Enzyme Binding : The chloropropanone moiety can undergo nucleophilic attack, leading to covalent bond formation with target proteins or enzymes.

- Hydrogen Bonding : The amino and ethoxy groups facilitate interactions with biological macromolecules, enhancing the compound's efficacy against various targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents due to its selective cytotoxicity against tumor cells while sparing normal cells .

- Another investigation focused on its antimicrobial properties, demonstrating significant activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Amino-3-ethoxyphenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Friedel-Crafts Acylation : A precursor can be synthesized via Friedel-Crafts acylation using chloroacetyl chloride and a substituted benzene derivative. Reaction conditions (e.g., anhydrous AlCl₃ as a catalyst, dichloromethane solvent, 0–5°C temperature) are critical to avoid side reactions like over-acylation .

- Amination and Etherification : Sequential introduction of the amino and ethoxy groups requires careful control of pH and temperature. For example, ethoxy groups can be introduced via nucleophilic substitution using sodium ethoxide under reflux, while amino groups may require reductive amination (e.g., NaBH₃CN in methanol) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization often involves iterative adjustment of stoichiometry and reaction time .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify functional groups. Key signals include:

- Aromatic protons (δ 6.8–7.5 ppm, split due to substituents on the phenyl ring).

- Chloropropanone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- Ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of ethoxy), and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be employed to determine the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Single crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). Data collection at low temperature (e.g., 100 K) minimizes thermal motion .

- Structure Solution : SHELXT (in SHELX suite) performs direct methods for phase determination. Challenges include handling disordered ethoxy or chloro groups, which require constraints (ISOR, SIMU) during refinement .

- Refinement : SHELXL refines anisotropic displacement parameters. Hydrogen bonding networks (e.g., N-H···O or C-H···Cl interactions) are analyzed using Mercury software. Residual density peaks > 0.5 eÅ⁻³ may indicate unresolved solvent .

Q. How do hydrogen bonding patterns and graph set analysis contribute to understanding the solid-state properties of this compound?

- Methodological Answer :

- Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, N-H···O bonds may form chains (C(4) motif) or rings (R₂²(8)), influencing crystal packing and stability .

- Thermal Stability : Stronger H-bond networks correlate with higher melting points. Differential scanning calorimetry (DSC) can validate these relationships .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Contradiction Analysis :

Replicate Conditions : Verify reported methods (e.g., solvent purity, inert atmosphere). For example, trace moisture can reduce yields in Friedel-Crafts reactions .

Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-chlorinated derivatives).

Statistical Comparison : Use ANOVA to assess variability in yields across labs, considering factors like reagent sourcing or stirring rates .

Q. What role do DFT calculations play in predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Modeling : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., ~4.5 eV for electron-withdrawing chloro groups) and Fukui indices to predict electrophilic/nucleophilic sites .

- Reactivity Insights : Transition state analysis (e.g., for Cl substitution) identifies energy barriers, guiding catalyst selection (e.g., Pd for cross-coupling) .

Safety and Compliance

Q. What are the key safety considerations and waste management protocols when synthesizing and handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., chloroacetyl chloride). PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .

- Waste Disposal : Chlorinated byproducts are segregated and treated via neutralization (e.g., NaOH for acidic waste) or incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.